5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde

Description

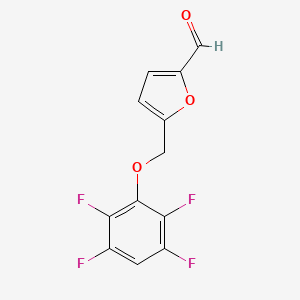

5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde (CAS: 39763-79-6) is a furan-2-carbaldehyde derivative featuring a 2,3,5,6-tetrafluorophenoxymethyl substituent at the 5-position of the furan ring. This compound belongs to the class of 5-membered heterocycles, where the furan core provides a planar aromatic system, and the tetrafluorophenoxy group introduces strong electron-withdrawing effects .

Properties

IUPAC Name |

5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F4O3/c13-8-3-9(14)11(16)12(10(8)15)18-5-7-2-1-6(4-17)19-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDXFKZOOKGZMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)COC2=C(C(=CC(=C2F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401184160 | |

| Record name | 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401184160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832739-99-8 | |

| Record name | 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401184160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde typically involves the reaction of 2,3,5,6-tetrafluorophenol with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The tetrafluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: 5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carboxylic acid.

Reduction: 5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde, also known as 5-(2,3,5,6-Tetrafluoro-phenoxymethyl)-furan-2-carbaldehyde, is a versatile small molecule scaffold with the CAS number 832739-99-8 . This compound is related to other compounds such as 5-Methylfurfural and 4-(2,3,5,6-TETRAFLUORO-PHENOXYMETHYL)-BENZOIC ACID, which have various applications in different fields .

Chemical Properties

this compound has the following chemical properties :

- Elements Present : It contains 12 hydrogen atoms, 6 fluorine atoms, 4 oxygen atoms, and 3 other atoms.

Related Compounds and Their Applications

- 5-Methylfurfural : 5-Methylfurfural is an organic compound with the formula . It is an aldehyde derived from cellulose products through various extractions and reductions .

- Applications : It is used as a synthetic intermediate in medicine, agriculture, and cosmetics. It is also a food additive with FEMA number 2702 and JECFA number 745 .

- Synthesis : 5-Methylfurfural can be synthesized from rhamnose, dehydration of sucrose, and other cellulose products. Synthetic pathways have also been proposed from 5-hydroxymethylfurfural .

- 4-(2,3,5,6-Tetrafluoro-phenoxymethyl)-benzoic acid : This compound has a molecular weight of 300.205 and the molecular formula .

Mechanism of Action

The mechanism of action of 5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The tetrafluorophenoxy group may enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is structurally compared to other furan-2-carbaldehyde derivatives with varying substituents (Table 1). Key analogs include:

Table 1: Structural Comparison of Furan-2-carbaldehyde Derivatives

Key Observations :

- The tetrafluorophenoxy group in the target compound provides greater electronegativity than nitrophenyl or fluorophenyl substituents, likely enhancing oxidative stability and influencing intermolecular interactions (e.g., dipole-dipole forces) .

- Compared to the methylcyclopropyl analog, the tetrafluorophenoxy group introduces less steric bulk but higher polarity, which may improve solubility in polar solvents .

Thermodynamic Properties

While direct thermodynamic data for this compound are unavailable, insights can be drawn from structurally related compounds (Table 2).

Table 2: Thermodynamic Properties of Nitrophenyl Furan-2-carbaldehydes (at 298.15 K)

Key Observations :

- Nitrophenyl derivatives exhibit high sublimation enthalpies (ΔsubH°) due to strong intermolecular interactions (e.g., dipole-dipole, π-π stacking). The tetrafluorophenoxy analog may display similar or higher values owing to fluorine’s electronegativity .

- The absence of nitro groups in the target compound could reduce combustion enthalpy (ΔfH°) compared to nitrophenyl analogs, as fluorine substituents typically lower energy content .

Comparison with Other Inhibitors :

- Aldehyde vs.

- Tetrafluorophenoxy vs. Trifluoroethoxy: The tetrafluorophenoxy group (as in the target compound) offers greater aromaticity and electron withdrawal than aliphatic trifluoroethoxy groups, possibly enhancing binding affinity .

Biological Activity

5-((2,3,5,6-Tetrafluorophenoxy)methyl)furan-2-carbaldehyde is a synthetic compound with potential biological activities. Its unique structure, characterized by a furan ring and a tetrafluorophenoxy group, suggests various applications in medicinal chemistry and biological research. This article explores the biological activity of this compound based on available literature, including case studies and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C12H6F4O3

- Molecular Weight : 274.17 g/mol

- LogP : 3.1953 (indicating moderate lipophilicity)

- Hydrogen Bond Acceptors : 4

- Polar Surface Area : 28.81 Ų

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of furan and phenoxy compounds have shown effectiveness against various bacterial strains. A study highlighted that modifications in the phenoxy group can enhance the antimicrobial efficacy of furan derivatives against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Preliminary investigations into the anticancer activity of furan derivatives suggest that this compound may exhibit cytotoxic effects against cancer cell lines. Specifically, derivatives such as methyl-5-(hydroxymethyl)-2-furan carboxylate have demonstrated significant inhibition of cell proliferation in HeLa and HepG2 cell lines . Further studies are needed to establish the specific mechanisms of action for this compound.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is also noteworthy. Similar furan-based compounds have been studied for their ability to inhibit enzymes involved in cancer progression and bacterial virulence. For example, inhibition of type III secretion systems in pathogenic bacteria has been linked to furan derivatives . The exact inhibitory effects of this compound on specific enzymes remain to be elucidated.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various furan derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the structure significantly enhanced the antibacterial properties. While specific data on this compound were not included, the findings suggest that this compound could be a candidate for further evaluation in antimicrobial studies .

Research Findings Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C12H6F4O3 |

| Molecular Weight | 274.17 g/mol |

| LogP | 3.1953 |

| Antimicrobial Activity | Potential (similar compounds) |

| Anticancer Activity | Preliminary evidence |

| Enzyme Inhibition | Potential (similar compounds) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.